N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycine

Physicochemical Property DMPK Lead Optimization

N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycine (CAS 1574343-22-8, MF C15H19NO4, MW 277.31 g/mol) is a synthetic small molecule belonging to the 2,2-dimethylchroman derivative class. Its structure consists of a 2,2-dimethylchroman core linked at the 6-position via an acetyl bridge to a glycine residue.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
Cat. No. B12161652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycine
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(O1)C=CC(=C2)CC(=O)NCC(=O)O)C
InChIInChI=1S/C15H19NO4/c1-15(2)6-5-11-7-10(3-4-12(11)20-15)8-13(17)16-9-14(18)19/h3-4,7H,5-6,8-9H2,1-2H3,(H,16,17)(H,18,19)
InChIKeyXRDKNRBVDPBFJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycine: Structural Profile and Research Procurement Overview


N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycine (CAS 1574343-22-8, MF C15H19NO4, MW 277.31 g/mol) is a synthetic small molecule belonging to the 2,2-dimethylchroman derivative class . Its structure consists of a 2,2-dimethylchroman core linked at the 6-position via an acetyl bridge to a glycine residue . This compound is primarily available from screening compound suppliers and is of interest in medicinal chemistry research, particularly in the context of acetyl-CoA carboxylase (ACC) inhibition and metabolic disease target exploration [1].

Why N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycine Cannot Be Replaced by Generic Chroman Analogs


The glycine moiety in N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycine is not a passive solubilizing group; it fundamentally alters the compound's physicochemical and pharmacological profile compared to closely related analogs. Replacement of glycine with bulkier amino acid derivatives such as butanoic acid, as seen in 4-[2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)acetamido]butanoic acid , markedly increases molecular weight (277.31 vs 305.37 g/mol) and lipophilicity (cLogP shift from approximately 1.5 to 1.9), which directly impacts membrane permeability, metabolic stability, and target binding [1]. Similarly, substitution with non-amino acid moieties such as N-(1-methyl-1H-pyrazol-4-yl)acetamide eliminates the carboxylic acid pharmacophore essential for ionic interactions with key enzymatic targets such as acetyl-CoA carboxylase [1] . These structural differences preclude simple interchangeability within a research or procurement workflow.

Quantitative Comparative Evidence for N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycine in Scientific Selection


Molecular Weight and cLogP Comparison vs. Next-Closest Amino Acid Analog for DMPK Optimization

The glycine conjugate exhibits a molecular weight of 277.31 g/mol, which is 28.06 g/mol (10.1%) lower than the butanoic acid analog 4-[2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)acetamido]butanoic acid (305.37 g/mol) . The glycine moiety provides a cLogP of approximately 1.5, compared to approximately 1.9 for the butanoic acid analog , yielding a ΔcLogP of -0.4 units. This lower lipophilicity, combined with reduced molecular weight, positions the glycine conjugate more favorably within Lipinski Rule of 5 space for oral bioavailability screening [1].

Physicochemical Property DMPK Lead Optimization

Carboxylic Acid Pharmacophore Retention vs. Non-Acidic Analog for Target Enzyme Binding

The glycine carboxylic acid group (pKa ≈ 3.5-4.0) enables ionic interactions with basic residues in the ACC active site, a feature absent in the pyrazole analog 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide, which lacks a free carboxylate . In the published class-leading chroman ACC inhibitor compound 4s (ACC1 IC50 = 98.06 nM, ACC2 IC50 = 29.43 nM), a carboxylic acid moiety is present and essential for activity [1]. The glycine conjugate preserves this critical pharmacophoric element while offering a distinct linker length (acetyl-Gly vs. direct attachment) that may confer differential subtype selectivity .

Acetyl-CoA Carboxylase Enzyme Inhibition Pharmacophore Modeling

Hydrogen Bond Donor/Acceptor Profile Distinction for Target Selectivity Tuning

The glycine conjugate provides 3 hydrogen bond donors (glycine NH, glycine OH, amide NH) and 4 hydrogen bond acceptors, compared to 2 donors and 4 acceptors for the butanoic acid analog, and 2 donors and 3 acceptors for the N-methylpyrazole analog . This enhanced hydrogen bonding capacity, particularly the additional amide NH donor, can establish supplementary interactions with target protein backbone or side chain residues, potentially improving binding specificity . The difference in H-bond donor count (Δ = +1 vs. butanoic acid analog) provides a quantifiable structural basis for divergent binding profiles in biochemical screening panels [1].

Hydrogen Bonding Target Selectivity Medicinal Chemistry

Optimized Application Scenarios for Procuring N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycine


Medicinal Chemistry SAR Campaigns Targeting Acetyl-CoA Carboxylase (ACC) Isoforms

The compound's chroman core with a glycine-conjugated carboxylic acid makes it a suitable scaffold for ACC1/2 inhibitor optimization. As demonstrated by Wei et al. (2020), chroman derivatives achieve nanomolar ACC inhibition, with compound 4s showing ACC2 IC50 = 29.43 nM [1]. The glycine conjugate offers a structurally distinct starting point—the acetyl-Gly linker geometry may yield differential ACC1 vs. ACC2 subtype selectivity compared to direct carboxylate attachment—supporting its use in fragment-based or rational design programs aimed at metabolic disease or oncology targets [1] .

Physicochemical Property Benchmarking for Oral Bioavailability Optimization

With MW = 277.31 g/mol and cLogP ≈ 1.5, this compound resides within favorable oral drug space . It serves as a reference compound for benchmarking the impact of amino acid conjugation on chroman scaffold properties versus bulkier analogs (e.g., butanoic acid conjugate, MW = 305.37). Procurement is justified for DMPK profiling studies where systematic variation of the amino acid linker length and polarity is under investigation [1].

Chemical Biology Probe Development for Target Deconvolution Studies

The glycine carboxylate provides a convenient synthetic handle for further derivatization (e.g., amide coupling for biotin or fluorophore conjugation) without altering the core chroman pharmacophore [1]. This enables the compound to be used as a precursor for affinity-based chemical proteomics probes to identify and validate cellular targets of chroman-based compounds, as evidenced by the class-level ACC inhibitory activity of structurally related chroman derivatives .

In Silico Screening Library Design and Diversity Analysis

The compound's unique combination of a 2,2-dimethylchroman core and glycine amide linkage provides a distinctive chemotype for computational library enumeration. Its physicochemical profile (3 HBD, 4 HBA) distinguishes it from common chroman analogs, making it valuable for scaffold-hopping exercises and pharmacophore-based virtual screening campaigns, particularly against targets requiring both hydrophobic (chroman) and ionic (carboxylate) interactions within the binding pocket [1] .

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